1-[2-(3-Ethoxyphenoxy)ethyl]imidazole;oxalic acid
Overview
Description
1-[2-(3-Ethoxyphenoxy)ethyl]imidazole;oxalic acid is a compound with the molecular formula C17H22N2O6. It is known for its unique structure, which includes an imidazole ring and an ethoxyphenoxyethyl group. This compound is often used in various scientific research applications due to its versatile chemical properties .
Scientific Research Applications
1-[2-(3-Ethoxyphenoxy)ethyl]imidazole;oxalic acid has a wide range of applications in scientific research:
Preparation Methods
The synthesis of 1-[2-(3-Ethoxyphenoxy)ethyl]imidazole;oxalic acid involves several steps. One common method includes the reaction of 3-ethoxyphenol with 2-chloroethyl imidazole under basic conditions to form the intermediate 1-[2-(3-ethoxyphenoxy)ethyl]imidazole. This intermediate is then reacted with oxalic acid to yield the final product .
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures the efficient production of this compound .
Chemical Reactions Analysis
1-[2-(3-Ethoxyphenoxy)ethyl]imidazole;oxalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines .
Mechanism of Action
The mechanism of action of 1-[2-(3-Ethoxyphenoxy)ethyl]imidazole;oxalic acid involves its interaction with specific molecular targets. The imidazole ring is known to bind to metal ions and enzymes, influencing various biochemical pathways. This binding can lead to the inhibition or activation of certain enzymes, affecting cellular processes .
Comparison with Similar Compounds
1-[2-(3-Ethoxyphenoxy)ethyl]imidazole;oxalic acid can be compared with other similar compounds, such as:
1-[2-(3-Ethylphenoxy)ethyl]imidazole;oxalic acid: This compound has a similar structure but with an ethyl group instead of an ethoxy group, leading to different chemical properties and reactivity.
1-[2-(3-Methoxyphenoxy)ethyl]imidazole;oxalic acid: The presence of a methoxy group instead of an ethoxy group can significantly alter the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[2-(3-ethoxyphenoxy)ethyl]imidazole;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.C2H2O4/c1-2-16-12-4-3-5-13(10-12)17-9-8-15-7-6-14-11-15;3-1(4)2(5)6/h3-7,10-11H,2,8-9H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKYYOVNGCLRHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCN2C=CN=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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